Cas no 339098-50-9 (2-[(PHENYLSULFONYL)METHYL]-1,3-CYCLOHEXANEDIONE)
2-[(PHENYLSULFONYL)METHYL]-1,3-CYCLOHEXANEDIONE Chemical and Physical Properties
Names and Identifiers
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- 2-[(PHENYLSULFONYL)METHYL]-1,3-CYCLOHEXANEDIONE
- 2-[(benzenesulfonyl)methyl]cyclohexane-1,3-dione
- 2-(benzenesulfonylmethyl)cyclohexane-1,3-dione
- Oprea1_140665
- MLS000720871
- HMS2638A07
- HMS3361O13
- SMR000334231
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- MDL: MFCD00664537
- Inchi: 1S/C13H14O4S/c14-12-7-4-8-13(15)11(12)9-18(16,17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
- InChI Key: SBMLWXRTSSBVHA-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(CC1C(CCCC1=O)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 410
- XLogP3: 0.9
- Topological Polar Surface Area: 76.7
2-[(PHENYLSULFONYL)METHYL]-1,3-CYCLOHEXANEDIONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB300937-100 mg |
2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione; . |
339098-50-9 | 100 mg |
€221.50 | 2023-07-20 | ||
| abcr | AB300937-100mg |
2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione; . |
339098-50-9 | 100mg |
€283.50 | 2025-02-20 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00901542-1g |
2-[(Benzenesulfonyl)methyl]cyclohexane-1,3-dione |
339098-50-9 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Ambeed | A935113-1g |
2-[(Benzenesulfonyl)methyl]cyclohexane-1,3-dione |
339098-50-9 | 90% | 1g |
$350.0 | 2024-04-15 |
2-[(PHENYLSULFONYL)METHYL]-1,3-CYCLOHEXANEDIONE Suppliers
2-[(PHENYLSULFONYL)METHYL]-1,3-CYCLOHEXANEDIONE Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2-[(PHENYLSULFONYL)METHYL]-1,3-CYCLOHEXANEDIONE
Professional Introduction to 2-[(PHENYLSULFONYLMETHYL)]-1,3-CYCLOHEXANEDIONE (CAS No. 339098-50-9)
2-[(PHENYLSULFONYLMETHYL)]-1,3-cyclohexanedione, with the CAS number 339098-50-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of sulfonyl-substituted cyclic ketones, which are known for their diverse applications in synthetic chemistry and medicinal chemistry. The unique structural features of this molecule, particularly the presence of a cyclohexane ring fused with a sulfonyl methyl group and a ketone functionality, make it a versatile intermediate in the synthesis of more complex molecules.
The PHENYLSULFONYLMETHYL> moiety in the compound's name is a key feature that contributes to its reactivity and potential utility. Sulfonyl groups are well-documented for their ability to participate in various chemical transformations, including nucleophilic substitution reactions, which can be exploited in the synthesis of biologically active compounds. The cyclohexane ring provides steric and electronic effects that can influence the reactivity of the ketone group, making this compound a valuable tool for chemists exploring novel synthetic pathways.
In recent years, there has been a growing interest in cyclic ketones as building blocks for drug discovery. These compounds often exhibit favorable pharmacokinetic properties and can be modified to target specific biological pathways. The synthesis of 2-[(PHENYLSULFONYLMETHYL)]-1,3-cyclohexanedione involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to optimize the production process.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The structural motif present in 2-[(PHENYLSULFONYLMETHYL)]-1,3-cyclohexanedione has been investigated for its ability to interact with biological targets such as enzymes and receptors. Researchers have leveraged this compound as a scaffold to design molecules with enhanced binding affinity and selectivity. For instance, derivatives of this compound have shown promise in inhibiting key enzymes involved in inflammatory pathways, making them attractive candidates for further development.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been used to predict the binding modes of 2-[(PHENYLSULFONYLMETHYL)]-1,3-cyclohexanedione with potential target proteins. These studies provide valuable insights into how the compound interacts with biological systems at the molecular level. Additionally, computational methods have helped identify optimal synthetic routes by predicting reaction outcomes before experimental trials are conducted.
In clinical research, 2-[(PHENYLSULFONYLMETHYL)]-1,3-cyclohexanedione has been explored as a precursor for more complex drug candidates. Preclinical studies have demonstrated its potential in various therapeutic areas, including oncology and neurology. The ability to modify the structure of this compound allows researchers to fine-tune its pharmacological properties, leading to the discovery of novel drugs with improved efficacy and reduced side effects.
The environmental impact of synthesizing and using 2-[(PHENYLSULFONYLMETHYL)]-1,3-cyclohexanedione is also an important consideration. Green chemistry principles have been applied to develop more sustainable synthetic methods that minimize waste and reduce energy consumption. For example, catalytic processes that use renewable resources have been investigated as alternatives to traditional synthetic routes. These efforts align with global initiatives aimed at promoting sustainable practices in pharmaceutical manufacturing.
The future prospects for 2-[(PHENYLSULFONYLMETHYL)]-1,3-cyclohexanedione are promising, given its versatility as a synthetic intermediate and its potential applications in drug development. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to play an increasingly important role in pharmaceutical innovation. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
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